

# Hesperetin Dihydrochalcone: A Comprehensive Safety and Toxicity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hesperetin dihydrochalcone*

Cat. No.: B191844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Hesperetin dihydrochalcone** (HDC) is a flavonoid derivative used as a flavoring agent. This technical guide provides an in-depth review of its safety and toxicity profile, drawing from comprehensive non-clinical studies. The available data indicate that **hesperetin dihydrochalcone** is not genotoxic. Subchronic and developmental toxicity studies have identified high No-Observed-Adverse-Effect-Levels (NOAELs), supporting its safe use under current exposure levels. Much of the safety assessment for HDC is based on data from its glycosylated precursor, neohesperidin dihydrochalcone (NHDC), which is metabolized to HDC *in vivo*.

## Introduction

**Hesperetin dihydrochalcone** ( $C_{16}H_{16}O_6$ ) is the aglycone of neohesperidin dihydrochalcone (NHDC), a semi-synthetic intense sweetener and flavor enhancer derived from citrus fruits.<sup>[1]</sup> <sup>[2]</sup> As HDC is a primary metabolite of NHDC, its safety profile is critical for risk assessment.<sup>[3]</sup> This document synthesizes the available toxicological data on HDC, providing detailed experimental protocols and summarizing quantitative endpoints to inform researchers and drug development professionals.

## Metabolism

The primary route of exposure to **hesperetin dihydrochalcone** for most individuals is through the consumption of NHDC. In the gastrointestinal tract, NHDC is metabolized by the intestinal microbiota. The first step is the deglycosylation of NHDC to **hesperetin dihydrochalcone 4'- $\beta$ -D-glucoside**, which is subsequently hydrolyzed to the aglycone, **hesperetin dihydrochalcone (HDC)**.<sup>[1]</sup> Further degradation of HDC can occur, leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of NHDC to HDC by intestinal microbiota.

## Toxicological Profile

The safety of **hesperetin dihydrochalcone** has been evaluated through a series of toxicological studies, including assessments of genotoxicity, subchronic toxicity, and developmental toxicity.

### Acute Toxicity

While specific acute oral toxicity studies (e.g., LD50) for **hesperetin dihydrochalcone** are not extensively detailed in the reviewed literature, studies on structurally related compounds provide relevant insights. For instance, a single oral gavage study on hesperetin-7-glucoside- $\beta$ -cyclodextrin inclusion complex (HPTGCD) in rats showed no mortality or clinical signs of toxicity at doses up to 2000 mg/kg body weight.<sup>[4][5]</sup>

### Subchronic Toxicity

A key 90-day oral toxicity study in rats is central to the safety assessment of HDC. Although the study was conducted on NHDC, its findings are considered highly relevant for HDC.

Table 1: Summary of 90-Day Oral Toxicity Study of Neohesperidin Dihydrochalcone in Rats

| Parameter                                | Details                                                                                                                                                                                                                                                                                                                                                                 |
|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Test Guideline                           | OECD Guideline 408                                                                                                                                                                                                                                                                                                                                                      |
| Species/Strain                           | Rat (Wistar)                                                                                                                                                                                                                                                                                                                                                            |
| Groups                                   | 10 males and 10 females per group                                                                                                                                                                                                                                                                                                                                       |
| Dosage Levels                            | 0, 500, 1000, and 2000 mg/kg body weight/day                                                                                                                                                                                                                                                                                                                            |
| Route of Administration                  | Oral gavage                                                                                                                                                                                                                                                                                                                                                             |
| Duration                                 | 90 days                                                                                                                                                                                                                                                                                                                                                                 |
| Key Findings                             | <p>- No adverse effects on clinical signs, body weight, food consumption, hematology, or clinical chemistry. - At all doses tested (100–1000 mg/kg bw per day), indications of effects on thyroid hormone levels were observed. However, these were not accompanied by histopathological changes indicative of hypothyroidism and were thus not considered adverse.</p> |
| No-Observed-Adverse-Effect Level (NOAEL) | 1000 mg/kg body weight/day (used as a reference point for HDC)                                                                                                                                                                                                                                                                                                          |

Data extrapolated from EFSA evaluations of **hesperetin dihydrochalcone**.<sup>[6]</sup>

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a 90-day repeated dose oral toxicity study.

## Genotoxicity and Mutagenicity

**Hesperetin dihydrochalcone** has been evaluated for its genotoxic potential using a battery of in vitro assays and has shown no evidence of mutagenic or clastogenic activity.

Table 2: Summary of Genotoxicity Studies for **Hesperetin Dihydrochalcone**

| Assay Type                                   | Test System                                                                                               | Metabolic Activation    | Concentration Range          | Result   |
|----------------------------------------------|-----------------------------------------------------------------------------------------------------------|-------------------------|------------------------------|----------|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2, uvrA) | With and without S9 mix | Up to 5000 µg/plate          | Negative |
| In Vitro Micronucleus Test                   | Cultured mammalian cells (e.g., human lymphocytes, CHO cells)                                             | With and without S9 mix | Varies based on cytotoxicity | Negative |

Based on studies of structurally related hesperetin glucosides and EFSA panel conclusions.[\[4\]](#) [\[5\]](#)

The Ames test assesses the potential of a substance to induce gene mutations.

- Strains: Histidine-requiring (his-) mutant strains of *Salmonella typhimurium* and/or tryptophan-requiring (trp-) strains of *Escherichia coli* are used.[\[7\]](#)[\[8\]](#)
- Metabolic Activation: The test is performed with and without a mammalian liver homogenate (S9 fraction) to mimic metabolic activation in mammals.[\[9\]](#)
- Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a minimal amount of histidine (or tryptophan).[\[8\]](#)

- Incubation: Plates are incubated at 37°C for 48-72 hours.[9]
- Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine/tryptophan) compared to the negative control.[8]

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detoxification of Lipid Peroxidation Aldehyde 4-Hydroxynonenal by Hesperetin Dihydrochalcone, a Microbial Metabolite of Neohesperidin Dihydrochalcone, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside- $\beta$ -Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside- $\beta$ -Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Hesperetin Dihydrochalcone: A Comprehensive Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b191844#hesperetin-dihydrochalcone-safety-and-toxicity-profile>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)